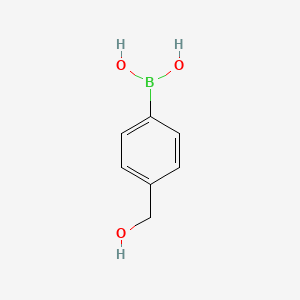

4-(Hydroxymethyl)phenylboronic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Hydroxymethyl)phenylboronic acid has been explored in various contexts. For instance, the synthesis of 4-arylcoumarins was achieved through a Cu-catalyzed hydroarylation with arylboronic acids, which included the use of methyl phenylpropiolates with a MOM-protected hydroxy group at the ortho position. This method proved effective for creating biologically active compounds . Additionally, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was reported, starting from 4-bromophenylacetic acid and proceeding through reduction, acylation, and hydrolysis steps, highlighting the compound's potential as an important intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structures of various phenylboronic acid derivatives have been characterized using spectroscopic techniques. For example, azo-benzoic acids and their precursors were confirmed using NMR, UV-VIS, and IR spectroscopy. Molecular structures and geometries were optimized using density functional theory, which is relevant for understanding the behavior of 4-(Hydroxymethyl)phenylboronic acid derivatives . Vibrational studies of 4-carboxy phenylboronic acid provided insights into the monomer, dimer, and trimer structures, emphasizing the importance of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. They have been used in the design and synthesis of supramolecular assemblies, where O-H...N hydrogen bonds and C-H...O hydrogen bonding dimers were identified . In catalytic reactions, the ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, was found to play a crucial role in accelerating amidation reactions by preventing the coordination of amines to the boron atom . Additionally, the transmetalation from B to Rh during the catalytic asymmetric 1,4-addition reaction of phenylboronic acid to enones was computationally compared, highlighting the importance of the orientation of phenylboronic acid for efficient B-to-Rh transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives can be inferred from their reactivity and interaction with other molecules. For instance, 2-hydroxymethylphenylboronate was used as a reagent to detect carbohydrates, forming anionic complexes with 1,2-diols, which underscores the compound's potential utility in analytical chemistry . The solvent composition and pH were found to influence the acid-base dissociation and azo-hydrazone tautomerism of azo-benzoic acids, which is relevant for understanding the behavior of similar phenylboronic acid derivatives in various environments .

Scientific Research Applications

Carbohydrate Chemistry

4-(Hydroxymethyl)phenylboronic acid plays a significant role in carbohydrate chemistry. It condenses with diols to form cyclic esters, which are useful in synthesizing specifically substituted or oxidized sugar derivatives. This compound can be used in chromatographic solvents as a reagent for cis-1,2,3-triols on pyranoid rings and in electrophoretic separations of polyhydroxy compounds. Its phenylboronate esters are stable under various conditions, allowing for the substitution or oxidation of unprotected hydroxyl groups. These esters can be removed under mild, neutral conditions, making them useful for synthesizing specific carbonyl derivatives or preparing specially substituted carbohydrate compounds (Ferrier, 1972).

Glucose-Responsive Materials

This compound has been used in the development of glucose-responsive materials, particularly in nanotechnology for drug delivery. Phenylboronic acid-based nanoparticles can respond to glucose and lactic acid changes, making them suitable for insulin delivery and other medical applications. These nanoparticles can aggregate upon interaction with glucose or lactic acid, showcasing their potential in selective, responsive drug delivery systems under both pathological and physiological conditions (Vrbata & Uchman, 2018).

Biomedical Applications

In the field of biomedical sciences, 4-(Hydroxymethyl)phenylboronic acid is used for developing advanced bio-applications. It forms reversible complexes with polyols, including sugar, diol, and diphenol. These unique chemical properties have been exploited for diagnostic and therapeutic applications, including drug delivery systems and biosensors. Recent advances highlight the fabrication of phenylboronic acid-decorated polymeric nanomaterials, focusing on interactions with glucose and sialic acid (Lan & Guo, 2019).

Catalysis

4-(Hydroxymethyl)phenylboronic acid is used in catalysis, particularly in the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids. This method has been effectively used for synthesizing biologically active compounds (Yamamoto & Kirai, 2008).

Safety And Hazards

4-(Hydroxymethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

The future directions of 4-(Hydroxymethyl)phenylboronic acid are largely dependent on its applications in organic synthesis. It is a valuable reactant in various coupling reactions and is used in the synthesis of biologically active compounds . Therefore, its future directions are likely to be influenced by developments in these areas.

properties

IUPAC Name |

[4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRPBPMLSSNFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370454 | |

| Record name | 4-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)phenylboronic acid | |

CAS RN |

59016-93-2 | |

| Record name | 4-(Hydroxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

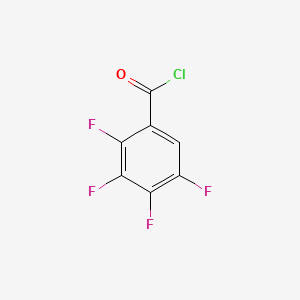

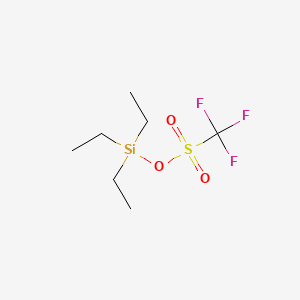

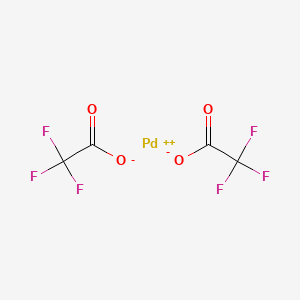

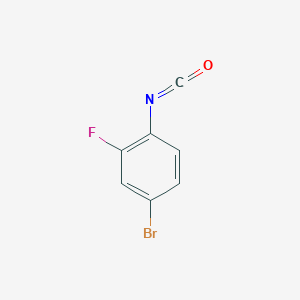

Synthesis routes and methods I

Procedure details

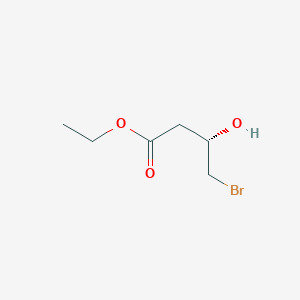

Synthesis routes and methods II

Procedure details

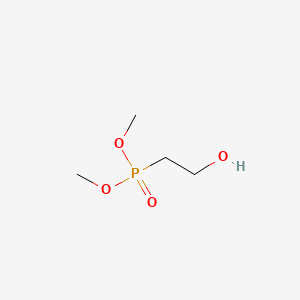

Synthesis routes and methods III

Procedure details

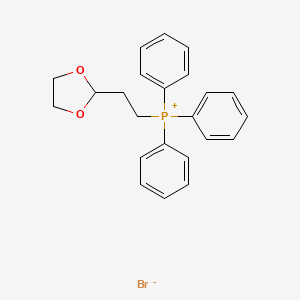

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)